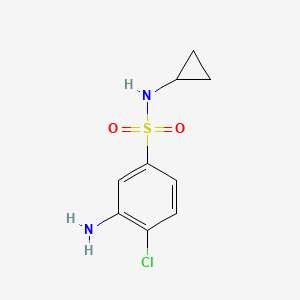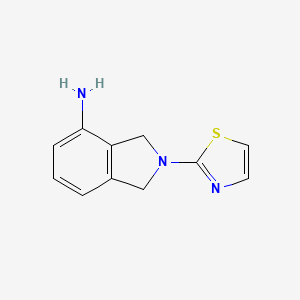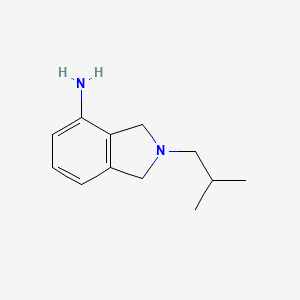
2-(2-methylpropyl)-2,3-dihydro-1H-isoindol-4-amine
Vue d'ensemble
Description
2-(2-methylpropyl)-2,3-dihydro-1H-isoindol-4-amine, also known as SNC80, is a selective agonist of the delta-opioid receptor (DOR). The DOR is a member of the opioid receptor family, which plays an important role in pain modulation, mood regulation, and reward processing. SNC80 has been widely studied for its potential therapeutic applications, especially in the treatment of chronic pain and drug addiction.
Mécanisme D'action
2-(2-methylpropyl)-2,3-dihydro-1H-isoindol-4-amine selectively activates DORs, which are primarily located in the peripheral and central nervous systems. DOR activation leads to the inhibition of adenylate cyclase activity and the opening of potassium channels, resulting in hyperpolarization of the cell membrane and a decrease in neuronal excitability. This leads to a reduction in pain perception and a modulation of the reward circuitry in the brain.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to reduce pain perception in animal models of acute and chronic pain, without causing respiratory depression or other side effects commonly associated with traditional opioid analgesics. It has also been suggested to have anti-inflammatory effects, which may contribute to its analgesic properties.
Avantages Et Limitations Des Expériences En Laboratoire
2-(2-methylpropyl)-2,3-dihydro-1H-isoindol-4-amine has several advantages for use in laboratory experiments. It is highly selective for DORs, which allows for more precise targeting of these receptors in experimental settings. It also has fewer side effects than traditional opioid analgesics, which reduces the potential for confounding variables in experiments.
However, there are also limitations to the use of this compound in laboratory experiments. It has a relatively short half-life, which may require frequent dosing in experiments. It also has limited solubility in water, which may require the use of organic solvents for administration.
Orientations Futures
There are several future directions for research on 2-(2-methylpropyl)-2,3-dihydro-1H-isoindol-4-amine. One area of interest is the potential use of this compound in the treatment of neuropathic pain, which is often difficult to manage with traditional analgesics. Another area of interest is the potential use of this compound in the treatment of drug addiction, particularly in combination with other medications or behavioral therapies.
Other potential future directions include investigating the molecular mechanisms underlying the analgesic and anti-inflammatory effects of this compound, as well as exploring the potential for this compound to modulate other physiological processes beyond pain and addiction. Overall, this compound has significant potential for therapeutic applications in a variety of fields, and continued research in this area is warranted.
Applications De Recherche Scientifique
2-(2-methylpropyl)-2,3-dihydro-1H-isoindol-4-amine has been extensively studied for its potential therapeutic applications in various fields of medicine. In the field of pain management, this compound has been shown to have analgesic effects in animal models of acute and chronic pain. It has also been suggested to have fewer side effects than traditional opioid analgesics, such as morphine.
In the field of drug addiction, this compound has been investigated for its potential to reduce drug-seeking behavior and withdrawal symptoms in animal models of addiction. It has been suggested that the activation of DORs by this compound may modulate the reward circuitry in the brain, leading to a reduction in drug cravings and relapse.
Propriétés
IUPAC Name |
2-(2-methylpropyl)-1,3-dihydroisoindol-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2/c1-9(2)6-14-7-10-4-3-5-12(13)11(10)8-14/h3-5,9H,6-8,13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBDAIRHLVCVACH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1CC2=C(C1)C(=CC=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




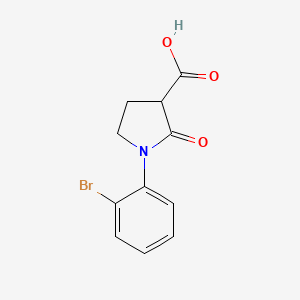
![(1-Methyl-1H-benzo[d]imidazol-2-yl)(pyridin-3-yl)methanamine](/img/structure/B3200141.png)
![[1-(5-Chloro-2-methylphenyl)pyrrolidin-3-yl]methanamine](/img/structure/B3200154.png)
![[1-(3-Methoxyphenyl)pyrrolidin-3-yl]methanamine](/img/structure/B3200157.png)

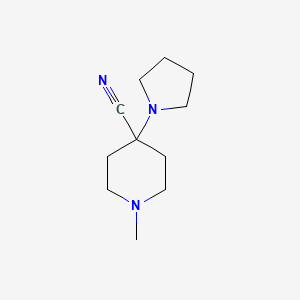
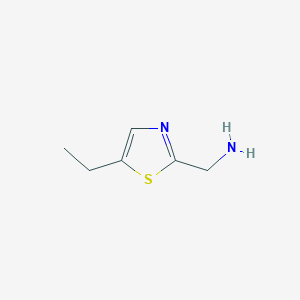
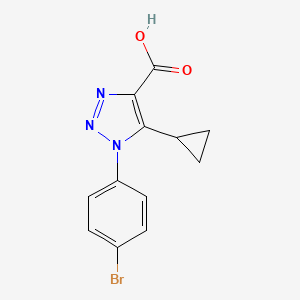

![[1-(3-Methylbutyl)piperidin-4-yl]methanamine](/img/structure/B3200197.png)
